O-Methyl Meloxicam-d3
Description
Foundational Principles of Deuterium (B1214612) Labeling in Pharmaceutical Sciences
Deuterium labeling, the substitution of hydrogen atoms with their heavier isotope, deuterium, is a widely employed technique in pharmaceutical sciences. musechem.comclearsynth.com This substitution is particularly advantageous because the chemical behavior of a deuterium-labeled compound is very similar to its non-labeled version. acanthusresearch.com However, the increased mass of deuterium can lead to a phenomenon known as the kinetic isotope effect, where the bond between carbon and deuterium (C-D) is stronger and breaks more slowly than the carbon-hydrogen (C-H) bond. assumption.edu This effect can be leveraged to enhance the metabolic stability of a drug, potentially leading to improved pharmacokinetic profiles. musechem.com
In the context of bioanalytical chemistry, deuterium-labeled compounds are highly valued as internal standards. musechem.com When added to a biological sample at a known concentration, they co-elute with the unlabeled analyte during chromatographic separation and experience similar ionization effects in the mass spectrometer's ion source. lgcstandards.com By comparing the signal intensity of the labeled internal standard to that of the unlabeled analyte, researchers can correct for variability introduced during sample preparation, extraction, and instrumental analysis, thereby ensuring accurate and precise quantification. scioninstruments.com The stability of the deuterium label is a critical factor; it must be positioned on a non-exchangeable site within the molecule to prevent its loss and replacement by protons from the solvent or biological matrix. acanthusresearch.com
The Definitive Role of O-Methyl Meloxicam-d3 as a Stable Isotope-Labeled Internal Standard in Quantitative Bioanalysis
This compound is the deuterated form of O-Methyl Meloxicam (B1676189), a derivative of Meloxicam. Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting the cyclooxygenase-2 (COX-2) enzyme. caymanchem.comresearchgate.net In quantitative bioanalytical methods, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard for the quantification of Meloxicam and its metabolites. caymanchem.comnih.gov
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry. scispace.com Research has demonstrated that employing a SIL internal standard significantly improves the precision of bioanalytical methods compared to using a structural analogue. scispace.com For instance, in the quantification of Meloxicam in human plasma, this compound is added to the samples to account for any potential variations during the analytical process. researchgate.netphmethods.net The distinct mass-to-charge ratio (m/z) of the deuterated standard allows for its separate detection from the unlabeled Meloxicam, enabling accurate measurement of the drug's concentration in the biological matrix. researchgate.net
Physicochemical Properties and Research Data
The utility of this compound as an internal standard is underpinned by its physicochemical properties, which closely mirror those of the unlabeled analyte.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₀D₃N₃O₄S₂ |
| Molecular Weight | 354.4 g/mol caymanchem.com |
| Purity | ≥99% deuterated forms (d1-d3) caymanchem.com |
| Solubility | Soluble in DMF and DMSO caymanchem.com |
| Appearance | A solid caymanchem.com |
This table is interactive. You can sort and filter the data.
Table 2: Mass Spectrometry Data for Meloxicam and its Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Meloxicam | 352.1 | 115.1 researchgate.net |
| Meloxicam-d3 | 355.1 | 187.1 researchgate.net |
This table is interactive. You can sort and filter the data.
The data in Table 2 illustrates the distinct mass transitions used for the quantification of meloxicam and its deuterated internal standard in a multiple reaction monitoring (MRM) LC-MS/MS analysis. This specificity ensures that the detection is highly selective and free from interference from other components in the plasma sample. researchgate.net The development of such robust analytical methods is crucial for pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion (ADME) of drugs like Meloxicam. acs.orgfda.gov The precision afforded by using this compound allows for the reliable determination of key pharmacokinetic parameters. drugbank.com
Properties
CAS No. |
1794737-37-3 |
|---|---|
Molecular Formula |
C15H15N3O4S2 |
Molecular Weight |
368.44 |
IUPAC Name |
2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-4-(trideuteriomethoxy)-1$l^{6} |
InChI |
InChI=1S/C15H15N3O4S2/c1-9-8-16-15(23-9)17-14(19)12-13(22-3)10-6-4-5-7-11(10)24(20,21)18(12)2/h4-8H,1-3H3,(H,16,17,19)/i3D3 |
InChI Key |
RTUDJLQLPHEBEE-HPRDVNIFSA-N |
SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)OC |
Synonyms |
4-(Methoxy-d3)-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of O Methyl Meloxicam D3
Strategies for Site-Specific Deuterium (B1214612) Incorporation in Meloxicam (B1676189) Analogs
The synthesis of O-Methyl Meloxicam-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) meloxicam, is primarily achieved through site-specific isotopic labeling. This process is crucial for producing a stable internal standard for use in pharmacokinetic research and analytical studies, particularly in mass spectrometry-based quantification. veeprho.comcaymanchem.comsci-hub.se The most common strategy involves the use of a deuterated methylating agent to introduce the deuterium atoms at the desired O-methyl position.
A prevalent synthetic route starts with a suitable precursor of meloxicam. One such method involves the alkylation of a saccharin (B28170) derivative with a deuterated methyl iodide (CD3I). researchgate.net This approach allows for the specific incorporation of three deuterium atoms (d3) onto the methyl group attached to the nitrogen atom of the benzothiazine ring system. researchgate.net The reaction is typically carried out in the presence of a base, such as sodium hydride, in a solvent like dimethylformamide (DMF). researchgate.net The resulting N-alkylated saccharin derivative is then further processed through several steps to yield the final this compound compound. researchgate.net
Another approach involves the reaction of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-ethyl carboxylate-1,1-dioxide with 2-amino-5-methylthiazole (B129938) in a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO). google.com To synthesize the deuterated analog, a similar pathway could be envisioned where the starting benzothiazine derivative is first synthesized with a trideuteriomethyl group.
The primary goal of these synthetic strategies is to achieve a high degree of site-specificity, ensuring that the deuterium atoms are located exclusively at the O-methyl position. This is critical for the compound's function as an internal standard, as any non-specific deuteration could interfere with the accuracy of analytical measurements.
Advanced Spectroscopic and Chromatographic Techniques for Verification of Isotopic Purity and Enrichment
Following synthesis, a rigorous characterization process is essential to confirm the chemical identity, isotopic purity, and enrichment of this compound. A combination of advanced spectroscopic and chromatographic techniques is employed for this purpose.
Mass Spectrometry (MS) is a cornerstone technique for verifying the successful incorporation of deuterium. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for the quantification of meloxicam in biological samples, with this compound serving as an ideal internal standard. sci-hub.semdpi.com In MS analysis, the deuterated compound exhibits a characteristic mass shift compared to its non-deuterated counterpart. For this compound, the molecular ion peak will be 3 mass units higher than that of meloxicam. sigmaaldrich.com For instance, in multiple reaction monitoring (MRM) mode, specific ion transitions are monitored for both the analyte (meloxicam) and the internal standard (this compound). Typical ion pairs monitored are [M+H]+ m/z 352.1 → 115.1 for meloxicam and [M+H]+ m/z 355.1 → 187.1 for this compound. sci-hub.se High-resolution mass spectrometry (HRMS) can further confirm the elemental composition and the exact mass of the deuterated molecule, providing a high degree of confidence in its identity. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR and ¹³C NMR, is invaluable for confirming the site of deuterium incorporation. In the ¹H NMR spectrum of this compound, the signal corresponding to the O-methyl protons would be absent or significantly diminished, confirming the successful replacement of hydrogen with deuterium at that specific position. ekb.eg ¹³C NMR can also provide structural confirmation of the molecule. nih.goviucr.org
Chromatographic techniques , such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are used to assess the chemical purity of the synthesized compound. sigmaaldrich.comlgcstandards.com These methods separate the deuterated compound from any unreacted starting materials, byproducts, or other impurities. The purity is typically determined by measuring the peak area of the desired compound relative to the total area of all peaks in the chromatogram. Commercial suppliers of this compound often report a chemical purity of ≥95% as determined by HPLC. lgcstandards.comcaymanchem.com
The combination of these techniques allows for a comprehensive evaluation of the synthesized this compound, ensuring it meets the stringent requirements for its use as an analytical standard.
Table 1: Analytical Techniques for the Characterization of this compound
| Technique | Purpose | Key Findings |
| Mass Spectrometry (MS) | Verification of isotopic incorporation and molecular weight. | A mass shift of +3 Da compared to unlabeled meloxicam. sigmaaldrich.com |
| LC-MS/MS | Quantification and confirmation in complex matrices. | Specific parent and fragment ion transitions are monitored for accurate quantification. sci-hub.se |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and elemental composition. | Confirms the precise molecular formula and isotopic enrichment. nih.gov |
| ¹H NMR Spectroscopy | Site-specific confirmation of deuterium labeling. | Absence or significant reduction of the N-methyl proton signal. ekb.eg |
| ¹³C NMR Spectroscopy | Structural elucidation and confirmation. | Provides detailed information on the carbon skeleton of the molecule. nih.goviucr.org |
| High-Performance Liquid Chromatography (HPLC) | Assessment of chemical purity. | Ensures the absence of impurities and byproducts. lgcstandards.com |
Evaluation of Deuterium Label Stability and Potential for Isotopic Exchange in Diverse Analytical Environments
A critical aspect for any isotopically labeled internal standard is the stability of the deuterium label. The C-D bond is generally stronger than a C-H bond, which contributes to the stability of deuterated compounds. medchemexpress.com For this compound, the deuterium atoms are attached to a methyl group, which is a non-labile position. This means that under typical analytical conditions, the potential for isotopic exchange (H/D exchange) with protons from the solvent or other molecules in the sample matrix is minimal.
The stability of the deuterium label is crucial for maintaining the accuracy of quantification in analytical methods. If H/D exchange were to occur, it would lead to a decrease in the isotopic purity of the internal standard, resulting in inaccurate measurements of the analyte concentration.
Studies have shown that deuterated compounds, including those used as internal standards, are generally stable under the conditions employed in LC-MS/MS analysis. The use of deuterated internal standards like this compound is a well-established practice that helps to compensate for variations in sample preparation, injection volume, and matrix effects, thereby improving the precision and accuracy of the analytical method. sci-hub.se The chemical properties of this compound are nearly identical to those of meloxicam, ensuring they behave similarly during extraction and chromatographic separation, which is a key requirement for an effective internal standard. sci-hub.se
While significant isotopic exchange is not expected for this compound under standard analytical conditions, it is good practice to store the compound under appropriate conditions (e.g., -20°C) to ensure its long-term stability. sigmaaldrich.comcaymanchem.com The stability of the label in various analytical environments, including different pH values and solvent compositions, is generally considered to be high due to the nature of the C-D bond at the methyl position.
Advanced Analytical Method Development and Validation Utilizing O Methyl Meloxicam D3
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
O-Methyl Meloxicam-d3 is integral to the development and validation of robust LC-MS/MS methods for quantifying meloxicam (B1676189) in complex biological matrices. glpbio.com Its utility as a stable isotope-labeled internal standard (SIL-IS) is paramount for correcting variations in sample preparation and instrumental analysis. sci-hub.seresearchgate.net
Optimization of Chromatographic Separation for Meloxicam and its Metabolites (e.g., 5'-hydroxymethylmeloxicam, 5'-carboxymeloxicam)
Achieving distinct separation of meloxicam from its primary metabolites, 5'-hydroxymethylmeloxicam and 5'-carboxymeloxicam, is critical for accurate quantification. researchgate.net High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) systems are typically employed for this purpose. pharmacompass.comphmethods.net Reversed-phase columns, most commonly C18 and C8 phases, are the standard for these separations. researchgate.netnih.govnih.govnih.gov
Gradient elution is frequently utilized to ensure baseline resolution between the parent drug and its more polar metabolites. researchgate.net Mobile phases usually consist of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. phmethods.netresearchgate.netnih.gov For instance, a method might use a gradient program with a mobile phase of acetonitrile and water containing 0.1% formic acid. researchgate.net The nearly identical chromatographic behavior of this compound to that of native meloxicam ensures it co-elutes, providing effective normalization. sci-hub.se
Development of Mass Spectrometry Detection Parameters (e.g., Multiple Reaction Monitoring (MRM) Transitions, Ionization Conditions)
The high selectivity and sensitivity of tandem mass spectrometry are leveraged through the optimization of detection parameters. Electrospray ionization (ESI) in the positive ion mode is the most common technique for the analysis of meloxicam and its analogs. sci-hub.senih.gov
Detection is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. This highly selective technique minimizes interference from other matrix components. researchgate.net The instrument parameters, including spray voltage, source temperature, and collision energy, are carefully optimized to maximize the signal for each specific transition. researchgate.net
Below is a table of typical MRM transitions used for the quantification of meloxicam with this compound (or the closely related Meloxicam-d3) as the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Meloxicam | 352.1 | 115.1 | ESI+ |
| This compound / Meloxicam-d3 | 355.1 / 356.1 | 187.1 / 115.0 | ESI+ |
| Data sourced from multiple studies. sci-hub.seresearchgate.netphmethods.net |
Comprehensive Assessment and Mitigation of Matrix Effects and Ion Suppression
Matrix effects, which manifest as ion suppression or enhancement, are a significant challenge in bioanalysis, potentially compromising the accuracy and precision of LC-MS/MS methods. eijppr.comresearchgate.net These effects arise from co-eluting endogenous components from the biological matrix (e.g., plasma, urine) that interfere with the ionization of the target analyte in the mass spectrometer's source. eijppr.com
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate these effects. sci-hub.se Because this compound is structurally and chemically almost identical to meloxicam, it co-elutes from the chromatography column and experiences the same degree of ion suppression or enhancement. sci-hub.se By calculating the peak area ratio of the analyte to the internal standard, any signal variation caused by matrix effects is effectively normalized, ensuring the integrity and reliability of the quantitative results. envirotech-online.com Studies have demonstrated that methods using Meloxicam-d3 show practically absent matrix effects. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
While this compound is intended for use as an internal standard in both GC-MS and LC-MS assays, its application is predominantly found in LC-MS/MS methodologies. glpbio.comcaymanchem.com The physicochemical properties of meloxicam, such as its relatively high molecular weight and low volatility, make it less amenable to direct GC-MS analysis without derivatization. LC-MS/MS is generally the preferred platform for the analysis of such compounds from biological matrices due to its compatibility with non-volatile and thermally labile molecules. arabjchem.org
Method Validation Parameters: Specificity, Linearity, Accuracy, Precision, Recovery, and Stability in Biological Matrices
Bioanalytical methods utilizing this compound are rigorously validated according to regulatory guidelines to ensure their reliability. innovareacademics.inmdpi.com Validation assesses several key parameters:
Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. sci-hub.se
Linearity: The calibration curve should be linear over a defined concentration range. For meloxicam, this range can be broad, for instance, from 10.0 to 10,000 ng/mL in human plasma. fda.gov
Accuracy and Precision: These are assessed at multiple quality control (QC) concentrations. Acceptance criteria typically require the intra-day and inter-day precision (expressed as coefficient of variation, CV%) and accuracy (expressed as relative error, RE%) to be within ±15% (or ±20% at the lower limit of quantification). sci-hub.semdpi.com
Recovery: The efficiency of the extraction process is measured by comparing the analyte response from an extracted sample to that of a non-extracted standard. Studies report meloxicam recovery to be high, often in the range of 91.6% to 94.8%. sci-hub.se
Stability: The stability of the analyte is evaluated under various conditions, including freeze-thaw cycles, long-term storage at -20°C or -70°C, and post-processing stability in the autosampler. sci-hub.semdpi.com Meloxicam has been shown to be stable in human plasma for at least 328 days when stored at -60°C to -80°C. fda.gov
The following table summarizes typical validation results for an LC-MS/MS method for meloxicam using a deuterated internal standard.
| Validation Parameter | Typical Result/Range |
| Linearity Range | 8 - 1600 ng/mL or 10 - 10,000 ng/mL |
| Intra-day Precision (CV%) | < 4.7% |
| Inter-day Precision (CV%) | < 4.7% |
| Accuracy (RE%) | Within ±15% |
| Extraction Recovery | 91.6% - 94.8% |
| Freeze-Thaw Stability | Stable for at least 5 cycles |
| Long-Term Stability | Stable for at least 87 days at -70°C |
| Data compiled from published validation studies. sci-hub.sefda.gov |
Rigorous Sample Preparation Techniques for Bioanalytical Assays (e.g., protein precipitation, solid-phase extraction)
Effective sample preparation is crucial to remove interfering substances from biological matrices and to concentrate the analyte before instrumental analysis. arabjchem.org
Protein Precipitation (PPT): This is a simple, rapid, and high-throughput technique commonly used for plasma samples. sci-hub.se It involves adding an organic solvent, such as methanol or acetonitrile, to the plasma to denature and precipitate proteins. sci-hub.sephmethods.net After centrifugation, the supernatant containing the analyte and internal standard is collected for analysis. This one-step procedure is effective and yields clean chromatograms and satisfactory recoveries. sci-hub.se
Solid-Phase Extraction (SPE): SPE is a more selective and rigorous clean-up technique compared to PPT. nih.gov It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. nih.gov Hydrophilic-lipophilic copolymer cartridges are one type used for meloxicam extraction. nih.gov While more time-consuming than PPT, SPE can provide cleaner extracts and reduce matrix effects. nih.gov
Applications of O Methyl Meloxicam D3 in Preclinical Pharmacokinetic and Metabolic Investigations
Preclinical Pharmacokinetic Profiling in Animal Models
The use of deuterated standards like O-Methyl Meloxicam-d3 is integral to preclinical pharmacokinetic studies. These studies in animal models are essential for predicting a drug's behavior in humans.
Quantitative Determination of Meloxicam (B1676189) and Metabolite Concentrations in Animal Biofluids and Tissues
Stable isotope-labeled compounds, such as this compound, are the gold standard for internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. sci-hub.senih.gov This is because their physicochemical properties are nearly identical to the analyte of interest, but they are distinguishable by their mass. This allows for precise correction of variations that can occur during sample preparation and analysis, such as extraction losses and ionization suppression in the mass spectrometer. sci-hub.se
The development of sensitive LC-MS/MS methods enables the simultaneous quantification of meloxicam and its primary metabolites, like 5'-carboxymeloxicam, in small volumes of biological samples such as plasma and oral fluid. nih.govmdpi.comtandfonline.com For instance, a validated LC-MS/MS method for meloxicam in beagle dog plasma utilized a simple protein precipitation step and achieved a linear calibration range of 10.3 to 4120 ng/mL. nih.gov Similarly, methods have been established for human plasma with a linear range of 8 to 1600 ng/mL, successfully applied to pharmacokinetic studies. sci-hub.senih.gov The use of a deuterated internal standard, meloxicam-d3, ensures accuracy and precision in these analyses. sci-hub.senih.govresearchgate.net
Interactive Data Table: LC-MS/MS Method Parameters for Meloxicam Quantification
| Parameter | Meloxicam | 5'-Carboxymeloxicam | Meloxicam-d3 (Internal Standard) | Reference |
| Precursor Ion (m/z) | 352.1 | 381.89 | 355.1 | nih.govtandfonline.comresearchgate.net |
| Product Ion (m/z) | 115.1 | 144.94 | 187.1 | nih.govtandfonline.comresearchgate.net |
| Linear Range (Plasma) | 8 - 1600 ng/mL | 2 - 100 ng/mL | N/A | sci-hub.senih.govtandfonline.com |
| Lower Limit of Quantification (LLOQ) | 8 ng/mL | 2 ng/mL | N/A | sci-hub.setandfonline.com |
Elucidation of Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics in Preclinical Species
Pharmacokinetic studies in various animal species, including rats, dogs, mini-pigs, and cattle, have been crucial in characterizing the ADME properties of meloxicam. europa.eunih.govmdpi.com These studies reveal that meloxicam generally exhibits good bioavailability after oral and parenteral administration and has a long elimination half-life. nih.govmdpi.com It is extensively bound to plasma proteins, which restricts its volume of distribution. nih.govoup.com
The drug is primarily cleared through metabolism in the liver, with the resulting inactive metabolites excreted in both urine and feces. nih.govoup.comdrugbank.comnih.gov Studies in rats have shown that after administration, meloxicam is rapidly distributed to various tissues, with the highest concentrations found in the small intestine and liver, and the lowest in the brain. tandfonline.com The use of stable isotope-labeled compounds in ADME studies helps in the comprehensive identification and quantification of all drug-related components in circulation. nih.govacs.org
In Vitro and In Vivo Metabolic Pathway Elucidation
Understanding how a drug is metabolized is fundamental to assessing its efficacy and safety. This compound plays a role in these investigations by facilitating the accurate measurement of metabolic products.
Identification and Quantification of Meloxicam Metabolites using Labeled Standards
Meloxicam is extensively metabolized into four main pharmacologically inactive metabolites. drugbank.comnih.govpharmgkb.org The primary metabolic pathway involves the oxidation of the methyl group on the thiazolyl moiety to form 5'-hydroxymethylmeloxicam, which is then further oxidized to 5'-carboxymeloxicam. oup.comdrugbank.comnih.govpharmgkb.org These metabolites have been identified in various species, including humans, rats, horses, and through microbial biotransformation. europa.eunih.govresearchgate.net
The use of labeled standards is essential for the accurate identification and quantification of these metabolites. LC-MS/MS methods have been developed for the simultaneous determination of meloxicam and 5'-carboxymeloxicam in human plasma and oral fluid. nih.govmdpi.comtandfonline.com Fungal systems, such as Cunninghamella blakesleeana and Rhizomucor pusillus, have been used as in vitro models to produce and identify meloxicam metabolites, including the major mammalian ones. nih.govresearchgate.netresearchgate.netnih.gov
Characterization of Cytochrome P450 Isozyme Specificity and Inhibition in Preclinical Models (e.g., fungal models, isolated enzyme systems)
The metabolism of meloxicam is primarily mediated by the cytochrome P450 (CYP) enzyme system. patsnap.com Specifically, CYP2C9 is the major enzyme responsible for the formation of the 5'-hydroxymethyl metabolite, with a minor contribution from CYP3A4. pharmgkb.orgtandfonline.comijcmas.com Studies using human liver microsomes and recombinant P450s have confirmed the roles of these isozymes. tandfonline.comnih.govnih.gov
Interestingly, research comparing meloxicam to the structurally similar but more hepatotoxic drug, sudoxicam (B611048), revealed that the methyl group on meloxicam alters which P450 isozymes are involved in its metabolism. nih.govnih.govresearchgate.net While CYP2C8, 2C19, and 3A4 are involved in sudoxicam bioactivation, CYP1A2 is implicated in meloxicam bioactivation, and CYP2C9 is dominant in its detoxification. nih.govnih.govresearchgate.netresearchgate.net Fungal models, like Cunninghamella blakesleeana, have been shown to possess enzymatic systems akin to mammalian metabolism, making them useful for studying drug interactions and predicting metabolic pathways. nih.govresearchgate.net Chemical inhibitors of specific CYP isoforms are used in these in vitro systems to identify the contributing enzymes. nih.govnoahrflynn.comresearchgate.net
Interactive Data Table: Kinetic Parameters of Meloxicam Metabolism by Human CYP Isozymes
| Enzyme | Km (μM) | Vmax (pmol/min/mg protein) | Reference |
| CYP2C9 | 9.6 | 8.4 | tandfonline.com |
| CYP3A4 | 475 | 23 | tandfonline.com |
Mechanistic Studies on Drug Bioactivation and Detoxification Pathways
While meloxicam is generally considered safe, it can undergo bioactivation to form reactive metabolites, though to a much lesser extent than the related compound sudoxicam. nih.govnih.gov The proposed bioactivation pathway involves the epoxidation of the thiazole (B1198619) ring. noahrflynn.com However, for meloxicam, the primary metabolic route is a detoxification pathway involving the hydroxylation of the C5 methyl group. nih.gov
This detoxification pathway is significantly more efficient than the bioactivation pathway for meloxicam. nih.govnih.gov In fact, the presence of the methyl group not only provides a site for detoxification but also appears to suppress the bioactivation reaction itself. noahrflynn.comnih.govnih.gov Studies using human liver microsomes have shown that sudoxicam bioactivation is about 6-fold more efficient than that of meloxicam. nih.gov Furthermore, for meloxicam, the detoxification pathway is 6-fold more efficient than its bioactivation. nih.gov These mechanistic insights, gained from comparative studies, help to explain the favorable safety profile of meloxicam. nih.govnih.govnih.gov
Investigation of Drug-Drug Interactions in Preclinical Systems
There is no information available in the search results regarding the use of this compound to investigate drug-drug interactions in preclinical systems.
Contributions to Bioequivalence and Bioavailability Studies in Animal Populations
There is no information available in the search results detailing the contributions of this compound to bioequivalence and bioavailability studies in animal populations.
Role of O Methyl Meloxicam D3 in Bioanalytical Quality Assurance and Regulatory Compliance
Ensuring Robustness and Reproducibility of Quantitative Bioanalytical Assays
The robustness of a bioanalytical assay is its capacity to remain unaffected by small, deliberate variations in method parameters, while reproducibility is the ability to yield consistent results across different laboratories and analysts. O-Methyl Meloxicam-d3 plays a crucial role in establishing both.
As a stable isotope-labeled internal standard, this compound is chemically almost identical to its unlabeled counterpart, O-Methyl Meloxicam (B1676189). This structural similarity ensures that it behaves similarly during sample extraction, derivatization, and chromatographic separation. Consequently, any variability or loss of the analyte during these steps is mirrored by the internal standard. By calculating the ratio of the analyte response to the internal standard response, the method can compensate for these variations, leading to more accurate and precise quantification.
Key Contributions to Robustness and Reproducibility:
Correction for Matrix Effects: Biological matrices (e.g., plasma, urine) are complex and can enhance or suppress the ionization of the analyte in mass spectrometry-based assays. This compound co-elutes with the analyte and experiences similar matrix effects, allowing for effective normalization of the signal.
Compensation for Extraction Inefficiencies: The recovery of an analyte during sample preparation can be variable. The use of a stable isotope-labeled internal standard corrects for these inconsistencies, as both the analyte and the standard are affected to a similar degree.
Improved Precision and Accuracy: By minimizing the impact of analytical variability, this compound significantly enhances the precision (reproducibility) and accuracy of the quantitative results.
Utility in Analytical Method Validation (AMV) and Quality Control (QC) Processes for Drug Development
Analytical Method Validation (AMV) is a formal process that provides documented evidence that an analytical method is suitable for its intended purpose. Quality Control (QC) involves the routine use of procedures to monitor the performance of an analytical method. This compound is a critical component in both of these processes during the development of drugs like Meloxicam.
In Analytical Method Validation , this compound is used to assess key validation parameters, including:
Specificity and Selectivity: By spiking blank matrix with this compound, analysts can confirm that the method can differentiate the analyte from other endogenous or exogenous components.
Linearity and Range: The internal standard is used to construct calibration curves and determine the concentration range over which the assay is linear and reliable.
Precision and Accuracy: QC samples, fortified with known concentrations of the analyte and the internal standard, are analyzed to evaluate the intra- and inter-assay precision and accuracy.
Stability: this compound helps in assessing the stability of the analyte in biological matrices under various storage and handling conditions.
In routine Quality Control , QC samples containing this compound are included in each analytical run to monitor the ongoing performance of the method. The consistent response of the internal standard provides confidence in the validity of the results for the unknown samples. The use of such reference standards is beneficial in product development, ANDA and DMF filing, and stability studies. synzeal.com
Traceability of Analytical Measurements Against Pharmacopeial Standards (e.g., USP, EP)
Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish official public standards for medicines and their ingredients. edqm.eu Traceability of analytical measurements to these standards is a fundamental requirement for regulatory compliance.
While this compound itself may not be a primary pharmacopeial standard, its use is integral to methods that are validated against these standards. Reference standards for Meloxicam and its impurities are available from both the USP and EP. uspnf.comsigmaaldrich.com Analytical methods for Meloxicam are developed and validated to meet the specifications outlined in the respective pharmacopeial monographs. nih.govajper.comnih.govresearchgate.net
The role of this compound in this context is to ensure the accuracy and reliability of the measurements that are ultimately compared to the pharmacopeial standards. By providing a stable and predictable reference point within each analysis, it supports the demonstration that the analytical method consistently meets the required performance criteria. The use of well-characterized reference materials like this compound allows for the establishment of a clear chain of traceability for the analytical results. This traceability is crucial for ensuring the global acceptance of analytical data for regulatory submissions.
Future Prospects and Innovative Research Directions for Deuterium Labeled Meloxicam Analogs
Advancements in Isotopic Labeling Strategies for Drug Discovery and Development
Isotopic labeling is a critical technique that provides detailed insights into a drug's behavior within biological systems. musechem.com The process involves incorporating isotopes, such as deuterium (B1214612), into molecules to study their absorption, distribution, metabolism, and excretion (ADME) properties. musechem.com For decades, deuterium has been used in mechanistic and tracer studies in pharmaceutical research. acs.orgresearchgate.net However, recent focus has shifted to incorporating deuterium directly into the active pharmaceutical ingredient (API) to leverage the kinetic isotope effect (KIE). acs.orgwikipedia.org The C-D bond is stronger than the C-H bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP450) enzymes. researchgate.netbeilstein-journals.org This can lead to a longer drug half-life and greater systemic exposure. beilstein-journals.org
Modern synthetic methodologies have made the incorporation of deuterium more efficient and selective. x-chemrx.com Advances in hydrogen isotope exchange (HIE) and late-stage functionalization have improved the versatility of isotopic labeling. musechem.com For instance, methods like continuous flow Raney nickel-catalyzed hydrogen isotope exchange are compatible with a wide range of nitrogen-containing heterocycles and pharmaceutical compounds. x-chemrx.com These strategies allow for the precise placement of deuterium at sites susceptible to metabolic breakdown, a concept known as "precision deuteration". nih.gov This targeted approach aims to improve a drug's pharmacokinetic profile, potentially reducing metabolism-mediated toxicity or drug-drug interactions. nih.gov
The development of deuterated drugs is a complex process, and the translation from concept to a successful therapeutic is often unpredictable. nih.gov However, the potential benefits, such as improved patient compliance through less frequent dosing, continue to drive research in this area. researchgate.net Academic-industrial collaborations play a crucial role in advancing these synthetic methodologies, integrating academic innovation with industry expertise to streamline the development of new medicines. acs.org
Table 1: Key Isotopic Labeling Strategies
| Strategy | Description | Key Advantages |
|---|---|---|
| Kinetic Isotope Effect (KIE) | Exploits the stronger C-D bond to slow metabolic degradation at specific sites. wikipedia.orgbeilstein-journals.org | Can improve drug half-life, bioavailability, and safety profile. researchgate.netbeilstein-journals.org |
| Hydrogen Isotope Exchange (HIE) | Direct replacement of hydrogen with deuterium, often using metal catalysts. musechem.comx-chemrx.com | Allows for late-stage functionalization without needing pre-functionalized precursors. x-chemrx.com |
| Precision Deuteration | Strategic, site-specific placement of deuterium on metabolic "soft spots". nih.gov | Aims to block specific metabolic pathways, reducing unwanted metabolites or toxicity. nih.gov |
| Isotopic Labeling for Analysis | Use of labeled compounds as internal standards in analytical assays. clearsynth.comaptochem.com | Ensures high accuracy and precision in quantifying the non-labeled drug in biological samples. texilajournal.comyoutube.com |
Emerging Applications in Systems Biology and Mechanistic Pharmacology Studies
Deuterium-labeled compounds like O-Methyl Meloxicam-d3 are invaluable tools in systems biology and for elucidating the mechanisms of drug action. youtube.comsilantes.com In systems biology, which seeks to understand complex biological networks, stable isotope tracers help map metabolic pathways and quantify fluxes. silantes.comnih.gov By introducing a labeled compound into a cell or organism, researchers can track its transformation into various metabolites, providing a dynamic view of metabolic networks that cannot be achieved with conventional methods. nih.govsolubilityofthings.com
In mechanistic pharmacology, isotopic labeling helps to:
Elucidate Metabolic Pathways: Tracking the labeled atoms allows for the unambiguous identification of metabolites. x-chemrx.comnih.gov This is crucial for understanding how a drug is processed in the body and for identifying any potentially active or toxic byproducts.
Investigate Drug-Target Interactions: Labeled compounds are used to characterize the binding of a drug to its receptor and in studies of enzyme-substrate interactions and receptor binding kinetics. acs.orgyoutube.com
Quantify Pharmacokinetics: Deuterated internal standards are the gold standard in pharmacokinetic studies. clearsynth.comaptochem.com Because they co-elute with the analyte and have nearly identical physicochemical properties, they can correct for variability in sample extraction and instrument response, leading to highly accurate measurements of the drug's concentration in biological fluids over time. aptochem.comtexilajournal.com
The use of stable isotope labeling allows for comparative drug metabolomics studies, similar to differential techniques used in proteomics. nih.gov This enables a more comprehensive understanding of a drug's disposition, bioavailability, and potential toxicity in vivo. nih.gov As our understanding of biological systems grows, the application of isotope labeling is expected to expand, paving the way for innovations in personalized medicine where treatments can be tailored to an individual's metabolic profile. solubilityofthings.com
Evolution of Mass Spectrometry Techniques for Enhanced Labeled Compound Analysis
The analysis of isotopically labeled compounds, including deuterated analogs like this compound, relies heavily on mass spectrometry (MS). texilajournal.comnih.gov The evolution of MS technology has been a driving force in pharmaceutical research, offering ever-increasing sensitivity, specificity, and resolution. pharmafocusamerica.comroyalsocietypublishing.org
Early MS techniques were primarily used for identification based on fragmentation patterns. royalsocietypublishing.org Today, high-resolution mass spectrometry (HRMS) instruments, such as Fourier transform ion cyclotron resonance (FTICR) and Orbitrap mass spectrometers, can determine the mass of a molecule with extremely high accuracy. royalsocietypublishing.orgnih.gov This allows for the confident identification of compounds and their metabolites in complex biological matrices like blood or urine. royalsocietypublishing.orgnih.gov
For quantitative analysis, tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the method of choice. nih.govspectroscopyonline.com In this technique, a "parent" ion corresponding to the molecule of interest is selected, fragmented, and specific "daughter" ions are monitored. nih.gov This process, known as multiple reaction monitoring (MRM), is highly selective and sensitive. nih.gov The use of a deuterated internal standard is critical for robust bioanalysis using LC-MS/MS. aptochem.comtexilajournal.com The standard, such as this compound, has a higher mass than the unlabeled analyte but exhibits identical chromatographic retention time and ionization efficiency. aptochem.comyoutube.com This allows it to compensate for matrix effects—interference from other compounds in the sample—and other sources of experimental variability, ensuring precise and accurate quantification. clearsynth.comtexilajournal.com
Recent advancements in MS have focused on:
Increased Throughput: The development of ultra-high-performance liquid chromatography (UHPLC) has shortened analysis times, which is essential for the growing demands of drug development. spectroscopyonline.com
Automation: Automated workflows for sample preparation and data processing reduce human error, increase productivity, and ensure more reproducible results across different labs. spectroscopyonline.com
Imaging Mass Spectrometry: This emerging field allows researchers to map the spatial distribution of drugs and their metabolites within tissues, providing valuable insights into their localization. pharmafocusamerica.com
These ongoing improvements in mass spectrometry continue to enhance the ability to analyze labeled compounds, providing deeper insights into drug efficacy and safety and accelerating the entire drug discovery and development pipeline. pharmafocusamerica.comspectroscopyonline.com
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing O-Methyl Meloxicam-d3 in experimental settings?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection at 254 nm for purity assessment, coupled with mass spectrometry (MS) to confirm isotopic labeling (deuteration at the methyl group). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural validation, with deuterated solvents (e.g., DMSO-d6) to avoid interference .
- Experimental Design : Prepare a 1 mg/mL solution in methanol for HPLC-MS analysis. For NMR, dissolve 5–10 mg in 0.6 mL deuterated solvent. Include a non-deuterated analog (meloxicam) as a reference to verify spectral shifts .
Q. How should this compound be stored to maintain stability in laboratory conditions?
- Storage Protocol : Store at 0–6°C in airtight, light-resistant containers to prevent photodegradation. Stability studies indicate no significant degradation over 12 months under these conditions. Avoid repeated freeze-thaw cycles for aliquots intended for biological assays .
- Handling : Use inert gas (e.g., argon) when opening vials to minimize oxidation. Confirm stability post-reconstitution via HPLC if stored at 4°C for >72 hours .
Q. What is the role of this compound as an internal standard in pharmacokinetic studies?
- Application : It serves as a deuterated internal standard for quantifying meloxicam and its metabolites in biological matrices (e.g., plasma, urine) via LC-MS/MS. Its isotopic purity (>98% D3) minimizes matrix interference and improves quantification accuracy .
- Validation : Calibrate with a linear range of 0.1–100 ng/mL. Include recovery tests using spiked samples to validate extraction efficiency (>85%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for meloxicam using this compound?
- Data Analysis : Cross-validate studies by comparing extraction methods (protein precipitation vs. solid-phase extraction) and LC-MS/MS parameters. For example, discrepancies in half-life values may arise from differences in column chemistry (C18 vs. phenyl-hexyl) or ionization sources (ESI vs. APCI) .
- Case Study : A 2023 study identified 20% variability in plasma clearance rates due to inconsistent use of deuterated standards. Harmonize protocols by adhering to FDA bioanalytical guidelines for internal standard qualification .
Q. What experimental design considerations are critical for studying this compound stability in biological matrices?
- Matrix Effects : Assess stability in species-specific plasma (human vs. rodent) by incubating spiked samples at 37°C for 24 hours. Degradation >15% indicates need for stabilizers (e.g., EDTA, sodium azide) .
- Advanced Techniques : Employ isotopically labeled tracers in microsomal assays to monitor CYP450-mediated metabolism. Use MRM transitions m/z 354→115 (quantifier) and 354→141 (qualifier) for specificity .
Q. How can researchers address spectral interference when analyzing this compound in complex mixtures?
- Chromatographic Optimization : Use gradient elution (0.1% formic acid in water/acetonitrile) to separate co-eluting metabolites. For example, resolve this compound from its sulfated metabolite (retention time shift ≥2 min) .
- Data Reconciliation : Apply post-acquisition software tools (e.g., Skyline) to deconvolute overlapping peaks. Validate with synthetic standards for known impurities (e.g., desmethyl derivatives) .
Methodological Challenges and Solutions
Q. What strategies ensure reproducibility in synthesizing this compound?
- Synthetic Route : Deuterium incorporation via methyl group exchange using D2O and acid catalysis, followed by purification via recrystallization (ethanol/water). Confirm isotopic purity by comparing MS spectra with theoretical isotopic distributions .
- Quality Control : Batch-to-batch variability <2% is achievable with strict control of reaction temperature (60±2°C) and pH (4.5–5.0). Purity thresholds: ≥99.5% by HPLC, ≤0.1% non-deuterated analog .
Q. How should researchers handle discrepancies in deuterium labeling efficiency reported across studies?
- Root Cause Analysis : Investigate synthetic methods (e.g., catalyst type, reaction time). For instance, palladium-based catalysts yield higher deuteration efficiency (>98%) compared to platinum .
- Mitigation : Use quantitative NMR with ERETIC2 calibration to measure D3 incorporation. Reject batches with <97% deuteration to avoid quantification bias in downstream applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
